![molecular formula C10H8ClN3O B2842830 4-[(6-Chloropyridazin-3-yl)oxy]aniline CAS No. 30184-97-5](/img/structure/B2842830.png)

4-[(6-Chloropyridazin-3-yl)oxy]aniline

説明

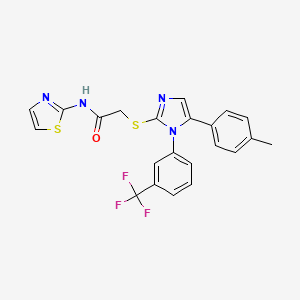

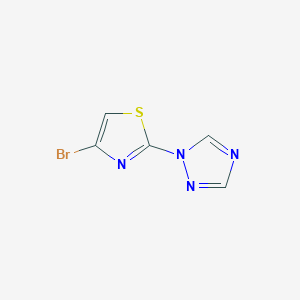

“4-[(6-Chloropyridazin-3-yl)oxy]aniline” is a chemical compound with the CAS Number: 30184-97-5 . It has a molecular weight of 221.65 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of “4-[(6-Chloropyridazin-3-yl)oxy]aniline” can be represented by the InChI Code: 1S/C10H8ClN3O/c11-9-5-6-10 (14-13-9)15-8-3-1-7 (12)2-4-8/h1-6H,12H2 .Physical And Chemical Properties Analysis

The compound has a melting point of 106-108 degrees Celsius . Unfortunately, other physical and chemical properties like boiling point, density, and refractive index were not available in the search results.科学的研究の応用

Polyaniline and Polypyrrole Synthesis

Studies have explored the oxidative polymerization of aniline and pyrrole, comparing their polymerization behaviors and resulting conductivities. For instance, aniline oxidizes in the presence of ammonium peroxydisulfate, producing polyaniline, a conducting polymer with applications ranging from alternative energy sources to non-linear optics. The oxidation conditions, such as the oxidant-to-monomer ratio, significantly affect the polymer's yield and electrical conductivity, highlighting the importance of reaction parameters in synthesizing high-performance materials (Blinova et al., 2007).

Electrochemical Degradation for Wastewater Treatment

Research on the electrochemical degradation of aniline derivatives, such as 4-chloroaniline, in wastewater treatment has shown promising results. These studies focus on the removal of contaminants through oxidative reactions, contributing to environmental cleanup and sustainable wastewater management practices (Brillas et al., 1995).

Novel Derivatives Synthesis and Biological Activities

Efforts in synthesizing novel derivatives of aniline-related compounds, including pyridazinones, have been made to explore their potential biological activities. For instance, reactions involving 4-anthracen-9-yl-4-oxo-but-2-enoic acid with indole led to the formation of pyridazinone derivatives with potential antibacterial properties (Abubshait, 2007).

Biomolecular Labeling and Ligations

Aniline catalysis has been applied in chemoselective ligation approaches for biomolecular labeling, offering rapid and high-yielding methods for attaching fluorescent labels or modifying peptides and proteins. This area of research has implications for bioconjugation and the development of diagnostic tools (Dirksen & Dawson, 2008).

Corrosion Inhibition

The study of aniline derivatives as corrosion inhibitors has revealed their effectiveness in protecting metals in acidic environments. These compounds adsorb onto metal surfaces, forming protective layers that mitigate corrosion, which is crucial for extending the lifespan of industrial materials (Daoud et al., 2014).

特性

IUPAC Name |

4-(6-chloropyridazin-3-yl)oxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-9-5-6-10(14-13-9)15-8-3-1-7(12)2-4-8/h1-6H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDYWPMIYVBINY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclopentyl)-3-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide](/img/structure/B2842747.png)

![1-[4-(1H-pyrrol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2842751.png)

![[4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2842754.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2842761.png)

![3-(4-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2842762.png)

![N-(3-(tert-butyl)isoxazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2842767.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2842768.png)